molecular formula C24H25N3O3S2 B11085713 N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11085713
M. Wt: 467.6 g/mol
InChI Key: POXXCFJJBRXOSG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including a cyclohexyl group, a benzothiazole moiety, and a methanoisoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole derivative, followed by the introduction of the methanoisoindole ring through cyclization reactions. The final step involves the attachment of the cyclohexyl group and the acetamide moiety under specific conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the benzothiazole moiety is particularly significant due to its known biological activity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural complexity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with active sites of enzymes, inhibiting their activity, while the methanoisoindole ring can enhance binding affinity through hydrophobic interactions. The cyclohexyl group provides additional steric bulk, influencing the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the methanoisoindole ring system, in particular, sets it apart from other similar compounds, providing unique steric and electronic properties that can be exploited in various applications.

This detailed overview highlights the significance of This compound in scientific research and industrial applications

Properties

Molecular Formula

C24H25N3O3S2

Molecular Weight

467.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H25N3O3S2/c28-19(25-15-4-2-1-3-5-15)12-31-24-26-17-9-8-16(11-18(17)32-24)27-22(29)20-13-6-7-14(10-13)21(20)23(27)30/h6-9,11,13-15,20-21H,1-5,10,12H2,(H,25,28)

InChI Key

POXXCFJJBRXOSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6

Origin of Product

United States

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